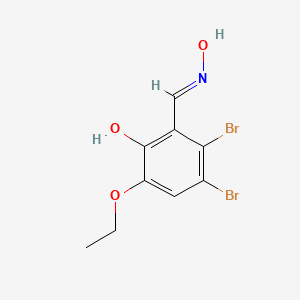

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime

Description

Significance of Substituted Benzaldehyde (B42025) Oximes as Versatile Organic Synthons

Substituted benzaldehyde oximes are widely recognized as valuable synthons in organic chemistry. The oxime functional group (C=N-OH) is not merely a derivative of the parent aldehyde but a gateway to a plethora of chemical transformations. Oximes can be readily converted into nitriles, amides (via the Beckmann rearrangement), amines, and various nitrogen-containing heterocycles. This versatility allows chemists to introduce nitrogen into a molecular framework and further elaborate the structure, making substituted benzaldehyde oximes key intermediates in multistep synthetic sequences. The specific substituents on the benzene (B151609) ring can further modulate the reactivity of the oxime and influence the outcome of these transformations.

Role of Halogenation and Alkoxylation in Modulating Aromatic System Reactivity and Properties

The introduction of halogen and alkoxy groups onto an aromatic ring profoundly alters its electronic and steric properties, thereby influencing its reactivity.

Halogenation , in this case, the presence of two bromine atoms, significantly impacts the electron density of the benzene ring. Bromine, being an electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution. However, due to the presence of lone pairs of electrons, it also exhibits a weaker electron-donating mesomeric effect (+M), directing incoming electrophiles to the ortho and para positions. The presence of two adjacent bromine atoms, as in the target molecule, creates a sterically hindered and electronically distinct environment on one side of the ring.

Alkoxylation , represented by the ethoxy group (-OCH2CH3), has a contrasting electronic influence. The oxygen atom of the ethoxy group is a powerful electron-donating group through its mesomeric effect (+M), which activates the aromatic ring towards electrophilic attack, preferentially at the ortho and para positions. This activating effect can counteract the deactivating influence of the halogen substituents. The interplay between the electron-withdrawing halogens and the electron-donating alkoxy and hydroxyl groups creates a complex and nuanced reactivity profile for the aromatic system.

Structural Classification and Nomenclature of Aromatic Oxime Derivatives

Aromatic oximes are classified as aldoximes or ketoximes, depending on whether they are derived from an aldehyde or a ketone, respectively. Since 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (B1663257) oxime is derived from an aldehyde, it is classified as an aldoxime .

The nomenclature of polysubstituted benzaldehyde oximes follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is identified as benzaldehyde oxime. The substituents on the benzene ring are then named and numbered according to their position relative to the carbon atom bearing the oxime group, which is designated as carbon-1. The substituents are listed in alphabetical order. Therefore, the systematic IUPAC name for the target compound is 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime .

Due to the C=N double bond, oximes can exhibit stereoisomerism, specifically E/Z isomerism (or the older syn/anti notation). The configuration depends on the relative orientation of the hydroxyl group of the oxime and the hydrogen atom attached to the carbon of the C=N bond.

Contextualizing this compound within the Chemical Literature

The chemical significance of this specific oxime can be inferred from the known reactivity of related halogenated and alkoxylated salicylaldehyde (B1680747) derivatives. Salicylaldehydes (2-hydroxybenzaldehydes) and their derivatives are important precursors in the synthesis of Schiff bases, metal complexes, and heterocyclic compounds. The presence of multiple substituents, including two bromine atoms and an ethoxy group, on the salicylaldehyde oxime framework suggests its potential as a highly functionalized building block. The electronic and steric environment created by these substituents would likely influence its coordination chemistry and its utility in the synthesis of complex organic molecules with potentially interesting biological or material properties. Further research into this compound would be necessary to fully elucidate its chemical behavior and potential applications.

Chemical Compound Data

| Compound Name |

| This compound |

| 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde |

| Salicylaldehyde |

Interactive Data Table: Properties of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (Parent Aldehyde) nih.gov

| Property | Value |

| Chemical Formula | C₉H₈Br₂O₃ |

| IUPAC Name | 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde |

| CAS Number | 20041-64-9 |

| Molecular Weight | 323.97 g/mol |

| SMILES | CCOC1=CC(=C(C(=C1O)C=O)Br)Br |

| InChI Key | MZAISYPWQNBWED-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-6-ethoxy-2-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO3/c1-2-15-7-3-6(10)8(11)5(4-12-14)9(7)13/h3-4,13-14H,2H2,1H3/b12-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPPIISDFUFKGZ-UUILKARUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1O)C=NO)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC(=C(C(=C1O)/C=N/O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2,3 Dibromo 5 Ethoxy 6 Hydroxybenzaldehyde Oxime

Retrosynthetic Analysis of the Oxime Framework

Retrosynthetic analysis is a powerful tool for devising a synthetic route to a target molecule. By breaking down the complex structure into simpler, commercially available starting materials, a logical and efficient synthetic pathway can be established.

The primary disconnection in the retrosynthesis of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (B1663257) oxime is the C=N bond of the oxime functional group. This leads to the precursor aldehyde, 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde, and hydroxylamine (B1172632). The aldehyde itself can be further deconstructed. The ethoxy group can be introduced via an etherification reaction, suggesting a dihydroxybenzaldehyde precursor. The two bromine atoms are introduced through electrophilic aromatic substitution. This leads to a plausible starting material such as 3,4-dihydroxybenzaldehyde.

Precursor Synthesis: Dibromination of Ethoxyhydroxybenzaldehyde Derivatives

The synthesis of the key intermediate, 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde, involves the introduction of two bromine atoms onto an ethoxy-hydroxybenzaldehyde core. A potential starting material for this process is 3-ethoxy-4-hydroxybenzaldehyde, also known as ethylvanillin. The hydroxyl and ethoxy groups on the aromatic ring are ortho-, para-directing activators for electrophilic aromatic substitution. The aldehyde group is a meta-directing deactivator. Therefore, the positions ortho and para to the activating groups will be favored for substitution.

The bromination of ethylvanillin would likely proceed in a stepwise manner. The first bromine atom would be directed to the position ortho to the hydroxyl group and para to the ethoxy group. The second bromination would then occur at the remaining activated position.

Oxime Formation from the Benzaldehyde (B42025) Precursor

The final step in the synthesis is the conversion of the benzaldehyde functional group to an oxime. This is a classic condensation reaction between an aldehyde and hydroxylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid in hydroxylamine hydrochloride, liberating the free hydroxylamine to react with the aldehyde.

Conventional Synthetic Approaches

The synthesis of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime can be achieved through a series of well-established chemical transformations. These conventional approaches offer reliable methods for obtaining the target compound.

Direct Halogenation Strategies

Direct halogenation is a common method for introducing halogen atoms onto an aromatic ring. In the context of synthesizing the precursor aldehyde, electrophilic bromination is employed. The choice of brominating agent and reaction conditions is crucial to achieve the desired dibrominated product selectively.

| Reagent | Solvent | Temperature (°C) | Observations |

| Bromine (Br₂) | Acetic Acid | Room Temperature | Direct bromination can lead to a mixture of mono- and di-brominated products. |

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | NBS is a milder brominating agent, offering better control over the reaction. |

| Bromine (Br₂) / H₂O₂ | Dichloromethane | 0 | This system can provide in situ generation of the electrophilic bromine species. |

This table presents common conditions for the bromination of activated aromatic rings and is illustrative for the synthesis of the precursor to 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde.

Etherification Reactions for Ethoxy Moiety Introduction

The introduction of the ethoxy group is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide. Starting from a dihydroxybenzaldehyde, selective etherification can be a challenge and may require the use of protecting groups. However, if starting from a precursor where one hydroxyl group is already etherified, the reaction is more straightforward.

| Base | Ethylating Agent | Solvent | Temperature (°C) |

| Sodium Hydride (NaH) | Ethyl Iodide | Tetrahydrofuran (THF) | 0 to Room Temperature |

| Potassium Carbonate (K₂CO₃) | Diethyl Sulfate | Acetone | Reflux |

| Sodium Ethoxide (NaOEt) | Ethyl Bromide | Ethanol | Reflux |

This table illustrates typical conditions for Williamson ether synthesis, applicable for the introduction of the ethoxy group in the synthesis of the precursor to 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde.

Condensation Reactions for Oxime Formation

The final step of the synthesis is the formation of the oxime from the corresponding aldehyde. This is a robust and high-yielding condensation reaction. The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base. The base deprotonates the hydroxylamine hydrochloride, generating the free hydroxylamine which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the C=N double bond of the oxime.

| Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Sodium Acetate (B1210297) | Aqueous Ethanol | Room Temperature | > 90 |

| Pyridine (B92270) | Ethanol | Room Temperature | > 85 |

| Sodium Hydroxide | Methanol/Water | Room Temperature | > 90 |

Advanced and Sustainable Synthetic Protocols

In recent years, a significant shift towards green chemistry has prompted the development of advanced synthetic methods that reduce reaction times, energy consumption, and the use of hazardous solvents. juniperpublishers.com Methodologies such as Microwave-Assisted Synthesis (MAS) and Ultrasonic-Assisted Synthesis (UAS) have emerged as powerful tools in this domain, offering substantial improvements over conventional heating methods for reactions like oximation.

Microwave-assisted synthesis utilizes microwave radiation to heat reactants directly and efficiently, leading to a rapid increase in temperature and a significant acceleration of reaction rates. google.com This technique often results in higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. mdpi.com

The synthesis of substituted benzaldehyde oximes has been shown to be highly efficient under microwave irradiation. google.com A proposed MAS protocol for the synthesis of this compound from its corresponding aldehyde and hydroxylamine hydrochloride would involve a polar solvent, such as ethanol, and a mild base like sodium carbonate. The direct and localized heating provided by microwaves can dramatically reduce the reaction time from hours to mere minutes. google.com

A patent describing the microwave synthesis of various benzaldehyde oximes specifies typical conditions including reaction times of 3-15 minutes, microwave power of 200-300W, and temperatures between 70-110°C. google.com These parameters suggest a highly efficient pathway for the conversion.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis (MAS) for this compound (Hypothetical)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAS) |

|---|---|---|

| Heating Method | Oil Bath / Heating Mantle | Microwave Irradiation |

| Reaction Time | 2-4 hours | 5-15 minutes |

| Temperature | Reflux (approx. 78°C for Ethanol) | 70-110°C |

| Solvent | Ethanol / Water | Ethanol |

| Typical Yield | Moderate | High |

| Energy Consumption | High | Low |

Ultrasonic-assisted synthesis employs sound energy to induce acoustic cavitation in the reaction medium—the formation, growth, and implosion of microscopic bubbles. This process generates localized high-pressure and high-temperature spots, enhancing mass transfer and accelerating reaction rates. juniperpublishers.com UAS is recognized as a green chemistry technique due to its high energy efficiency and ability to promote reactions at lower ambient temperatures. ksu.edu.sa

The application of ultrasound has been successful in the synthesis of various heterocyclic compounds, often leading to excellent yields in significantly reduced reaction times. ksu.edu.satandfonline.com For the synthesis of this compound, a mixture of the aldehyde, hydroxylamine hydrochloride, and a base in a suitable solvent could be irradiated in an ultrasonic bath. This method avoids the need for high bulk temperatures, contributing to a more sustainable process.

Table 2: Efficiency Comparison of Synthetic Protocols (Hypothetical)

| Synthesis Method | Typical Reaction Time | Typical Temperature | Key Advantage |

|---|---|---|---|

| Conventional Heating | Hours | High (Reflux) | Standard, accessible equipment |

| Microwave-Assisted (MAS) | Minutes | High (Controlled) | Drastic reduction in reaction time; high yield google.com |

| Ultrasonic-Assisted (UAS) | 15-60 minutes | Room Temperature to Moderate | Energy efficiency; mild conditions juniperpublishers.com |

While the condensation of aldehydes with hydroxylamine is often facilitated by a simple base, research into more advanced catalytic systems aims to improve reaction efficiency, yield, and selectivity under milder conditions. researchgate.net The development of heterogeneous catalysts is particularly appealing from a green chemistry perspective, as they can be easily separated from the reaction mixture and potentially reused.

For the synthesis of substituted benzaldehyde oximes, several catalytic approaches could be explored:

Lewis Acid Catalysis : Metal oxides like titanium dioxide (TiO₂) can act as heterogeneous Lewis acid catalysts. nih.gov They activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by hydroxylamine. This approach can be particularly effective when combined with microwave irradiation. nih.gov

Brønsted Acid Catalysis : While oximation is typically base-facilitated, certain protocols utilize Brønsted acids to catalyze the reaction, which can influence the reaction mechanism and product distribution. researchgate.net

Palladium Catalysis : Palladium catalysts have been employed in reactions involving substituted benzaldoximes, primarily for C-H activation and functionalization of the aromatic ring after the oxime has been formed. acs.orgfigshare.com While not directly catalyzing the oximation, this demonstrates the compatibility of the oxime group with advanced metal catalysis for subsequent synthetic steps.

Table 3: Potential Catalysts for Oximation of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde

| Catalyst Type | Example(s) | Potential Role in Synthesis |

|---|---|---|

| Base Catalyst | Sodium Carbonate, Sodium Hydroxide | Deprotonation of hydroxylamine hydrochloride |

| Heterogeneous Lewis Acid | TiO₂, ZnO | Activation of the aldehyde carbonyl group nih.gov |

| Brønsted-Lewis Acid | Ionic Liquids (e.g., [Hmim][HSO₄]-FeCl₂) | Dual activation roles to enhance reaction rates researchgate.net |

Purification and Isolation Techniques

The effective purification and isolation of the target oxime are critical for obtaining a product of high purity. The choice of technique depends on the physical state of the product and the nature of any impurities. Given the likely solid nature of this compound, recrystallization and column chromatography are the most relevant methods.

Recrystallization Recrystallization is a primary technique for purifying solid organic compounds. wisc.edu The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent would dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures. miamioh.edu

Given the structure of this compound, which contains both polar (hydroxyl, oxime) and less polar (dibrominated aromatic ring, ethoxy group) moieties, a single solvent may not be ideal. A mixed-solvent system (solvent pair) is often effective in such cases. wisc.edu

Potential Solvent Pairs :

Ethanol/Water : The oxime would be dissolved in a minimal amount of hot ethanol, followed by the slow addition of hot water until turbidity (cloudiness) appears. Upon slow cooling, crystals of the purified compound should form.

Ethyl Acetate/Hexane (B92381) : A similar procedure would be followed, dissolving the compound in hot ethyl acetate and adding hexane as the anti-solvent.

Column Chromatography If recrystallization does not yield a product of sufficient purity, flash column chromatography is a more powerful purification method. This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica (B1680970) gel) and their solubility in a liquid mobile phase (eluent). The polar nature of the hydroxyl and oxime groups suggests that the target compound would adsorb moderately to silica gel. A mobile phase consisting of a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate) would be effective. The polarity of the eluent can be gradually increased to first elute less polar impurities, followed by the desired product.

Table 4: Summary of Purification Techniques for this compound

| Technique | Stationary Phase | Mobile Phase / Solvent System | Principle of Separation |

|---|---|---|---|

| Recrystallization | N/A | Ethanol/Water or Ethyl Acetate/Hexane | Differential solubility at varying temperatures wisc.edu |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Differential adsorption and polarity researchgate.net |

Spectroscopic and Structural Data for this compound Currently Unavailable in Public Domain

A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available spectroscopic and structural characterization data for the chemical compound This compound . Despite extensive queries, specific experimental or theoretical data pertaining to its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy could not be located.

Consequently, it is not possible to provide a detailed analysis for the sections and subsections outlined in the user's request, which include:

Comprehensive Spectroscopic and Advanced Structural Characterization of 2,3 Dibromo 5 Ethoxy 6 Hydroxybenzaldehyde Oxime

Infrared (IR) and Raman Spectroscopy

Detection of Intramolecular Interactions (e.g., Hydrogen Bonding)

While information may exist for structurally related compounds or the precursor aldehyde, the strict requirement to focus solely on "2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime" prevents the inclusion of such data. The synthesis of this specific oxime may have been performed in private or proprietary research, but the detailed characterization data necessary to fulfill this request has not been published in accessible scientific journals or deposited in public spectroscopic databases.

Therefore, a scientifically accurate and thorough article adhering to the specified outline cannot be generated at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Characteristics and Chromophoric Analysis

No experimental data has been found regarding the electronic absorption characteristics or a chromophoric analysis of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (B1663257) oxime.

Solvent Effects on Electronic Transitions

There is no available information on how different solvents affect the electronic transitions of this compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

No high-resolution mass spectrometry data is available to confirm the elemental composition of this compound.

Fragmentation Pattern Analysis for Structural Elucidation

An analysis of the fragmentation pattern for the structural elucidation of this compound has not been published.

Single Crystal X-ray Diffraction (XRD) Analysis

There are no published single crystal X-ray diffraction studies for this compound, and as a result, no crystallographic data is available.

Determination of Solid-State Molecular Conformation and Geometry

Information regarding the precise three-dimensional arrangement of atoms in the solid state of this compound is not published. A crystallographic study, typically using single-crystal X-ray diffraction, would be required to determine key geometric parameters.

Table 1: Hypothetical Bond Lengths and Angles for this compound (Data Not Available)

| Parameter | Value (Å or °) |

|---|---|

| C-C (aromatic) | Data Not Available |

| C-Br | Data Not Available |

| C-O (ethoxy) | Data Not Available |

| C-O (hydroxyl) | Data Not Available |

| C=N (oxime) | Data Not Available |

| N-O (oxime) | Data Not Available |

| C-C-C (aromatic) | Data Not Available |

Analysis of Crystal Packing and Intermolecular Interactions

The manner in which molecules of this compound arrange themselves in a crystal lattice is unknown. Understanding the crystal packing is crucial for elucidating the intermolecular forces that govern the solid-state structure. Such forces would likely include hydrogen bonding (involving the hydroxyl and oxime groups), halogen bonding (involving the bromine atoms), and potentially π-π stacking interactions between the aromatic rings. Without crystallographic data, a detailed analysis of these interactions is not possible.

Table 2: Potential Intermolecular Interactions in Crystalline this compound (Hypothetical)

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | O-H (hydroxyl) | N (oxime) | Data Not Available | Data Not Available |

| Hydrogen Bond | O-H (oxime) | O (hydroxyl) | Data Not Available | Data Not Available |

| Halogen Bond | C-Br | O (carbonyl/hydroxyl) | Data Not Available | Data Not Available |

Advanced Characterization Techniques (e.g., Hirshfeld Surface Analysis)

Advanced computational techniques, such as Hirshfeld surface analysis, are invaluable for quantifying intermolecular interactions in crystals. This method allows for the visualization and statistical analysis of close contacts between molecules, providing a fingerprint of the crystal packing. However, the generation of a Hirshfeld surface requires crystallographic information files (.cif), which are not available for this compound. Consequently, a quantitative breakdown of intermolecular contacts cannot be performed.

Chemical Reactivity and Derivatization Pathways of 2,3 Dibromo 5 Ethoxy 6 Hydroxybenzaldehyde Oxime

Reactivity of the Oxime Functional Group

Oximes are versatile functional groups that can undergo a variety of transformations, providing access to a range of other functionalities. nsf.gov

The formation of an oxime from an aldehyde is a reversible reaction. Under acidic conditions, 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (B1663257) oxime can be hydrolyzed back to the parent aldehyde, 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde, and hydroxylamine (B1172632). wikipedia.org This equilibrium is a key consideration in synthetic strategies involving the protection or modification of the aldehyde group.

The forward reaction, oximation, is the condensation of the aldehyde with hydroxylamine. The reverse reaction, deoximation (hydrolysis), is typically achieved by heating the oxime in the presence of an inorganic acid. wikipedia.org

Table 1: Representative Conditions for Oximation and Deoximation

| Transformation | Reagents and Conditions | Product |

| Oximation | Hydroxylamine hydrochloride, base (e.g., pyridine (B92270) or sodium acetate), solvent (e.g., ethanol), room temperature to reflux. | 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime |

| Deoximation (Hydrolysis) | Dilute aqueous acid (e.g., HCl, H₂SO₄), heat. | 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde |

The oxime functional group can be readily reduced to a primary amine. This transformation is a valuable method for introducing a nitrogen-containing group. A variety of reducing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and selectivity. wikipedia.org Common methods include catalytic hydrogenation or the use of hydride reagents.

Table 2: Conditions for the Reduction of Oximes to Primary Amines

| Reducing Agent | Typical Conditions | Product |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C, Raney Ni), solvent (e.g., ethanol, methanol), pressure (1-5 atm). | (2,3-Dibromo-5-ethoxy-6-hydroxyphenyl)methanamine |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup. | (2,3-Dibromo-5-ethoxy-6-hydroxyphenyl)methanamine |

| Sodium borohydride (B1222165) (NaBH₄) / Lewis acid | NaBH₄ in the presence of a Lewis acid (e.g., NiCl₂), solvent (e.g., methanol). | (2,3-Dibromo-5-ethoxy-6-hydroxyphenyl)methanamine |

The hydroxyl group of the oxime is nucleophilic and can react with electrophiles to form oxime ethers and esters. These derivatives are important for several reasons, including their use as protecting groups and as precursors for further synthetic transformations. nsf.govresearchgate.net

Oxime ethers are typically synthesized by the reaction of the oxime with an alkyl halide in the presence of a base. Oxime esters can be prepared by acylation with an acid chloride or anhydride.

Table 3: Synthesis of Oxime Ethers and Esters

| Derivative | Reagents and Conditions | Product Example |

| Oxime Ether | Alkyl halide (e.g., CH₃I), base (e.g., NaH), solvent (e.g., DMF, THF). | 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde O-methyl oxime |

| Oxime Ester | Acyl chloride (e.g., acetyl chloride), base (e.g., pyridine), solvent (e.g., CH₂Cl₂). | This compound acetate (B1210297) |

Reactions Involving the Aromatic Ring

The substituted benzene (B151609) ring of this compound is also a site for further functionalization. The existing substituents—two bromine atoms, an ethoxy group, and a hydroxyl group—influence the reactivity and regioselectivity of subsequent reactions.

While the aromatic ring is already heavily substituted, further electrophilic aromatic substitution (EAS) could potentially occur, though it would be challenging. The existing substituents have competing directing effects. The hydroxyl and ethoxy groups are activating and ortho-, para-directing, while the bromine atoms and the oxime-bearing side chain are deactivating. libretexts.orglibretexts.org The single remaining hydrogen atom on the ring is sterically hindered, which would also impede further substitution. Reactions such as nitration or sulfonation would require harsh conditions and would likely result in a mixture of products or decomposition. lecturio.com

The two bromine atoms on the aromatic ring are ideal handles for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. libretexts.org The Suzuki and Sonogashira reactions are prominent examples. nobelprize.orgnanochemres.org

The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org The Sonogashira reaction couples the aryl bromide with a terminal alkyne, also using a palladium catalyst, typically with a copper co-catalyst. nanochemres.orgnih.gov These reactions would allow for the introduction of a wide variety of substituents at the 2- and 3-positions of the benzene ring. Due to the electronic and steric differences between the two bromine positions, selective or sequential couplings might be achievable under carefully controlled conditions.

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 2,3-Diphenyl-5-ethoxy-6-hydroxybenzaldehyde oxime |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 2,3-Bis(phenylethynyl)-5-ethoxy-6-hydroxybenzaldehyde oxime |

Reactivity of the Hydroxyl and Ethoxy Groups

The chemical behavior of this compound is significantly influenced by the interplay of its functional groups: the phenolic hydroxyl group, the ethoxy group, and the oxime moiety, all attached to a dibrominated benzene ring. The electronic effects of these substituents dictate the reactivity of the molecule, particularly at the hydroxyl and ethoxy positions.

Phenolic Hydroxyl Acidity and Derivatization

Derivatization of the phenolic hydroxyl group can proceed through various reactions, including:

Etherification: Reaction with alkyl halides in the presence of a base can yield the corresponding ether.

Esterification: Acylation with acid chlorides or anhydrides can form phenyl esters.

Silylation: Treatment with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) can protect the hydroxyl group.

These derivatization reactions are fundamental in synthetic strategies where protection of the phenolic hydroxyl group is necessary to allow for selective reactions at other sites of the molecule. The choice of base and reaction conditions is crucial to control the selectivity of these transformations.

Below is a table summarizing potential derivatization reactions of the phenolic hydroxyl group:

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkoxy ether |

| Esterification | Acid chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Phenyl ester |

| Silylation | Silyl halide (e.g., TBDMSCl), Base (e.g., Imidazole) | Silyl ether |

Potential Cleavage or Modification of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) is generally stable under many reaction conditions. However, its cleavage to a hydroxyl group can be achieved under specific and often harsh conditions. The most common method for the cleavage of aryl ethers is treatment with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via a nucleophilic substitution mechanism where the ether oxygen is first protonated, followed by nucleophilic attack of the halide ion on the ethyl group.

Given the presence of other functional groups in this compound, such harsh acidic conditions could potentially lead to side reactions, including dehydration of the oxime or other transformations. Therefore, milder methods for ether cleavage might be necessary if this transformation is desired. Alternative reagents for the cleavage of aryl ethers include boron trihalides (e.g., BBr₃) or certain Lewis acids.

Modification of the ethoxy group without complete cleavage is less common but could potentially involve reactions at the ethyl group's alpha-carbon under radical conditions, though this is generally not a synthetically useful transformation for this type of molecule.

Transformation into Complex Organic Architectures

The multifunctional nature of this compound makes it a valuable precursor for the synthesis of more complex molecular structures, particularly heterocyclic compounds and Schiff base ligands.

As a Precursor for Heterocyclic Compound Synthesis

Oximes are well-established precursors for the synthesis of various nitrogen-containing heterocyclic compounds. recentscientific.com The oxime functionality in this compound can participate in a range of cyclization reactions to form different ring systems. Some potential synthetic pathways include:

Isoxazole (B147169) Synthesis: Dehydration of the oxime can generate a nitrile oxide intermediate in situ. This highly reactive species can then undergo [3+2] cycloaddition reactions with alkynes to produce substituted isoxazoles. nih.govnih.govorganic-chemistry.orgorganic-chemistry.orgmdpi.com The substitution pattern on the resulting isoxazole would be dictated by the choice of the alkyne.

Benzoxazole (B165842) Synthesis: The presence of the ortho-hydroxyl group to the aldehyde-derived oxime opens up the possibility of intramolecular cyclization reactions. For instance, under reductive or oxidative conditions, the oxime and the phenolic hydroxyl group could react to form a benzoxazole ring system. nih.govresearchgate.netnih.govorganic-chemistry.org

The specific reaction conditions, such as the choice of catalyst, solvent, and temperature, would be critical in directing the reaction towards the desired heterocyclic product.

The following table outlines potential heterocyclic syntheses from this compound:

| Heterocycle | Key Intermediate/Reaction | General Conditions |

| Isoxazole | Nitrile oxide/[3+2] Cycloaddition | Dehydrating agent, Alkyne |

| Benzoxazole | Intramolecular Cyclization | Reductive or Oxidative conditions |

Formation of Schiff Base Ligands

The condensation of the aldehyde group of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (the precursor to the oxime) with primary amines yields Schiff bases, also known as imines. These compounds are characterized by the -C=N- double bond. Salicylaldehyde-based Schiff bases are particularly important as they can act as chelating ligands for a wide variety of metal ions. recentscientific.comtandfonline.comresearchgate.net

While the provided compound is an oxime, it is derived from the corresponding aldehyde. The aldehyde itself is a key starting material for Schiff base synthesis. The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.

The resulting Schiff base ligands, derived from the parent aldehyde of the oxime, would possess a binding pocket involving the phenolic oxygen and the imine nitrogen. These ligands can coordinate with transition metals such as copper, nickel, cobalt, and zinc to form stable metal complexes. tandfonline.comresearchgate.netscience.govnih.gov The electronic and steric properties of these complexes can be fine-tuned by varying the substituent on the primary amine. The dibromo and ethoxy substituents on the salicylaldehyde (B1680747) ring would also influence the properties of the resulting Schiff base and its metal complexes. tandfonline.com

Computational and Theoretical Chemistry Studies of 2,3 Dibromo 5 Ethoxy 6 Hydroxybenzaldehyde Oxime

Quantum Chemical Calculations (Density Functional Theory – DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For substituted benzaldehyde (B42025) oximes, DFT, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), is a common approach to achieve a balance between computational cost and accuracy. nih.govnih.gov These methods allow for the detailed examination of the molecule's geometry, electronic landscape, and spectroscopic behavior.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the lowest energy conformation by calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. nih.gov For 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (B1663257) oxime, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Bond Parameters for Substituted Benzaldehyde Derivatives (Illustrative) Data based on calculations for analogous compounds like 5-Bromosalicylaldehyde. nih.gov

| Parameter | Typical Calculated Value (Å or °) |

| C=N (oxime) | ~1.28 - 1.30 Å |

| N-O (oxime) | ~1.38 - 1.40 Å |

| O-H (hydroxyl) | ~0.96 - 0.98 Å |

| C-Br | ~1.88 - 1.91 Å |

| C-O-C (ether angle) | ~117 - 119° |

| C-C=N (angle) | ~119 - 121° |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability.

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and ethoxy groups. The LUMO is likely to be distributed over the oxime moiety and the benzene (B151609) ring.

Table 2: Frontier Orbital Energies and Energy Gaps for Related Oxime Compounds (Illustrative) Values are representative based on DFT/B3LYP/6-311++G(d,p) calculations on similar molecules. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| 3-Nitrobenzaldehyde oxime | -7.21 | -2.54 | 4.67 |

| 4-Nitrobenzaldehyde oxime | -7.15 | -2.68 | 4.47 |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to the normal modes of the molecule, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of different functional groups. nih.gov These calculations are valuable for confirming the molecular structure and interpreting experimental spectra. For the title compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the C=N and N-O stretches of the oxime group, C-H stretches of the aromatic ring and ethoxy group, and the C-Br stretches.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) Frequency ranges are based on theoretical studies of related substituted benzaldehydes and oximes. nih.govresearchgate.net

| Vibrational Mode | Typical Predicted Wavenumber (cm-1) |

| O-H stretching | 3400 - 3600 |

| C-H stretching (aromatic) | 3050 - 3100 |

| C-H stretching (aliphatic) | 2900 - 3000 |

| C=N stretching (oxime) | 1620 - 1650 |

| C=C stretching (aromatic) | 1450 - 1600 |

| N-O stretching | 930 - 960 |

| C-Br stretching | 550 - 650 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. researchgate.net The MEP surface is colored based on the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govyoutube.com

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the electronegative oxygen atoms of the hydroxyl and oxime groups, as well as the nitrogen atom of the oxime. These are the primary sites for electrophilic attack and hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it acidic and a potential hydrogen bond donor.

Slightly Positive/Neutral Potential (Green/Yellow): Spread across the carbon backbone and the bromine atoms, which can exhibit positive regions known as sigma-holes, potentially allowing for halogen bonding. researchgate.net

Study of Tautomerism and Isomerism

Computational methods are particularly useful for studying the relative stabilities of different isomers and tautomers, which can be difficult to isolate and characterize experimentally.

The structure of this compound presents possibilities for both tautomerism and isomerism.

Keto-Enol Tautomerism: The presence of a hydroxyl group ortho to the oxime substituent on the benzene ring allows for potential tautomerization. While the phenolic (enol) form is generally dominant for simple phenols, computational studies on related systems, such as hydroxy-naphthoquinone oximes, investigate the relative stability of the corresponding keto form. researchgate.net DFT calculations can determine the energy difference between these tautomers to predict which form is more stable.

Syn-Anti Isomerism: The oxime group itself can exist as two different geometric isomers, syn and anti, depending on the orientation of the hydroxyl group relative to the benzaldehyde ring's C-H bond (or, more broadly, the rest of the molecule). The relative stability of these conformers is governed by steric hindrance and intramolecular interactions, such as hydrogen bonding. researchgate.net For instance, in some ortho-hydroxy oximes, the anti conformer might be stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and the oxime nitrogen. researchgate.net Quantum chemical calculations can precisely quantify the energy of each isomer, predicting the most likely configuration of the molecule.

Energy Landscape of Different Isomeric Forms

The presence of the oxime functional group (C=N-OH) in this compound introduces the possibility of stereoisomerism, specifically E/Z isomerism, around the C=N double bond. The relative stability of these isomers is a critical aspect of the compound's energy landscape. The orientation of the hydroxyl group of the oxime relative to the substituted benzene ring defines these isomers.

Computational studies on similar benzaldehyde oximes have shown that the energy difference between E and Z isomers can be influenced by intramolecular interactions. For instance, in salicylaldoxime (B1680748) derivatives, the isomer that allows for the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxime's nitrogen atom is often favored, leading to a more stable conformation. In the case of this compound, the syn (or Z) isomer would likely be stabilized by an intramolecular hydrogen bond between the C6-hydroxyl group and the oxime nitrogen.

Density Functional Theory (DFT) calculations are a common method to explore these energy landscapes. By calculating the optimized geometries and corresponding electronic energies of the possible isomers, a theoretical prediction of their relative stabilities can be made.

Table 1: Theoretical Relative Energies of Isomers for a Generic Substituted Salicylaldehyde (B1680747) Oxime

| Isomer | Method/Basis Set | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| Z-isomer (syn) | DFT/B3LYP/6-311++G(d,p) | 0.00 | O-H···N hydrogen bond |

| E-isomer (anti) | DFT/B3LYP/6-311++G(d,p) | 3.5 - 5.0 | Steric hindrance |

Note: The data in this table is illustrative and based on typical values for similar compounds. Specific calculations for this compound are required for precise energy differences.

Intermolecular Interaction Analysis

The nature and strength of intermolecular interactions are fundamental in determining the solid-state structure and macroscopic properties of a compound. For this compound, a variety of non-covalent interactions are expected to play a significant role.

Hydrogen Bonding Networks in Solid and Solution Phases

In the solid state, salicylaldoxime derivatives are known to form extensive hydrogen-bonding networks. nih.gov The primary hydrogen bond donors are the phenolic hydroxyl group and the oxime hydroxyl group, while the acceptors include the oxime nitrogen and the oxygen atoms of the hydroxyl and ethoxy groups.

Crystal structure analyses of related compounds reveal that both intramolecular and intermolecular hydrogen bonds are prevalent. nih.gov The intramolecular O-H···N hydrogen bond is a common feature in salicylaldoximes. nih.gov Intermolecularly, O-H···O and O-H···N hydrogen bonds can lead to the formation of dimers, chains, or more complex three-dimensional networks. nih.gov For example, in some salicylaldoxime derivatives, intermolecular O-H(oxime)···O(hydroxyl) hydrogen bonds generate R²₂(14) dimers. nih.gov

In solution, the hydrogen bonding behavior will be influenced by the solvent. In protic solvents, there will be competition between intramolecular hydrogen bonds and intermolecular hydrogen bonds with solvent molecules. In aprotic solvents, the intramolecular hydrogen bonds are likely to be more persistent.

Weak Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking)

Beyond classical hydrogen bonds, weaker non-covalent interactions are crucial in the crystal packing of this compound.

Halogen Bonding: The presence of two bromine atoms on the aromatic ring makes halogen bonding a significant potential interaction. Halogen bonds are directional interactions between an electrophilic region on a halogen atom and a nucleophilic site. In the crystal structure of halogenated organic molecules, C-Br···O and C-Br···N interactions are frequently observed. Studies on 5-halogeno-1H-isatin-3-oximes have shown that the oxime functionality can act as an acceptor for halogen bonds, with O(oxime)···Br/I interactions being observed. mdpi.com

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge separation, often arising from donor-acceptor groups, can exhibit non-linear optical (NLO) properties. These materials have potential applications in optoelectronics and photonics. nih.gov Theoretical calculations, particularly DFT, are powerful tools for predicting the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β).

For molecules similar to this compound, the presence of electron-donating groups (hydroxyl, ethoxy) and the π-conjugated system of the benzene ring and the oxime group can give rise to NLO behavior. The intramolecular charge transfer from the donor to the acceptor parts of the molecule is a key factor.

Computational studies on Schiff base materials have shown that their structural properties, such as the alternation of single and double bonds in the conjugation pathway, are responsible for their NLO characteristics. researchgate.net The first-order hyperpolarizability values of some Schiff base materials have been reported to be several times greater than that of urea, a standard NLO material. researchgate.net

Table 2: Predicted NLO Properties for a Generic Substituted Benzaldehyde Derivative

| Property | Symbol | Calculated Value (esu) | Method |

| Dipole Moment | µ | 3 - 6 D | DFT/B3LYP |

| Polarizability | α | 20 - 40 x 10⁻²⁴ | DFT/B3LYP |

| First Hyperpolarizability | β | 5 - 15 x 10⁻³⁰ | DFT/B3LYP |

Note: This data is illustrative and based on general values for similar compounds. Specific calculations are needed for this compound.

Molecular Docking and Interaction Mechanism Studies (excluding in vivo efficacy and clinical relevance)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a small molecule ligand and a biomolecular target, such as a protein or DNA.

Theoretical Investigation of Binding Affinities to Biomolecular Targets (e.g., DNA, enzymes)

While no specific molecular docking studies have been reported for this compound, research on structurally similar compounds provides insights into its potential interactions with biomolecular targets.

Enzyme Inhibition: Salicylaldehyde derivatives and other oximes have been investigated as inhibitors of various enzymes. rsc.orgnih.gov Molecular docking studies of these compounds have revealed key interactions within the enzyme's active site. For instance, hydrogen bonds with amino acid residues and hydrophobic interactions with non-polar pockets are often crucial for binding affinity. The hydroxyl and ethoxy groups of this compound could act as hydrogen bond donors and acceptors, while the dibrominated benzene ring could engage in hydrophobic and halogen bonding interactions.

DNA Interaction: The planar aromatic ring of the molecule suggests a potential for intercalation between DNA base pairs. Furthermore, the functional groups could interact with the phosphate (B84403) backbone or the grooves of the DNA helix.

Table 3: Illustrative Molecular Docking Results of a Generic Halogenated Salicylaldehyde Derivative with a Protein Target

| Protein Target | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Tyrosinase | Halogenated Salicylaldehyde | -7.5 to -9.0 | HIS, ASN, SER | Hydrogen Bonding, Halogen Bonding |

| Carbonic Anhydrase | Brominated Benzaldehyde | -8.0 to -9.5 | THR, GLN, HIS | Hydrogen Bonding, Hydrophobic |

Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies. Specific docking simulations are required for this compound.

Elucidation of Molecular Recognition Principles and Binding Modes

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the molecular recognition principles and binding modes of this compound were identified.

Computational methods, such as molecular docking and density functional theory (DFT), are essential in elucidating how a molecule like this compound might interact with biological targets. These studies can predict the binding affinity and orientation of a ligand within a receptor's active site, providing insights into the intermolecular forces that govern the interaction. Key interactions typically investigated include hydrogen bonds, hydrophobic interactions, and halogen bonds.

For structurally related compounds, such as other substituted hydroxybenzaldehydes, computational analyses have been employed to understand their molecular properties and potential interactions. nih.govresearchgate.net These studies often involve optimizing the molecular geometry and calculating the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions that are crucial for molecular recognition. nih.govresearchgate.net However, without specific research on the target oxime, any discussion of its binding modes would be speculative.

Further computational and experimental research is required to characterize the molecular recognition profile of this compound. Such studies would be invaluable for understanding its potential biological activity and for the rational design of new molecules with specific binding properties.

Coordination Chemistry and Metal Complexation Potential of 2,3 Dibromo 5 Ethoxy 6 Hydroxybenzaldehyde Oxime

Ligand Design Principles and Chelation Properties

A detailed analysis in this section would require specific studies on 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (B1663257) oxime. The design principles would revolve around how the electron-withdrawing bromine atoms and the electron-donating ethoxy group at specific positions on the benzene (B151609) ring modulate the acidity of the phenolic hydroxyl group and the basicity of the oxime nitrogen. This, in turn, would affect the ligand's binding affinity and selectivity for different metal ions. The steric hindrance introduced by the bulky bromine and ethoxy groups would also be a critical factor in determining the coordination geometry of the resulting metal complexes. Chelation typically occurs through the deprotonated phenolic oxygen and the nitrogen atom of the oxime group, forming a stable six-membered ring with the metal ion.

Synthesis and Characterization of Metal Complexes

Complexation with Transition Metal Ions (e.g., Cu(II), Zn(II), Ni(II), Co(II))

The synthesis of metal complexes with 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime would likely involve the reaction of the ligand with the corresponding metal salts (e.g., chlorides, acetates, or sulfates) in a suitable solvent. The stoichiometry of the resulting complexes (e.g., ML2 or other formulations) would need to be determined through elemental analysis. However, specific reaction conditions, yields, and the isolated solid-state products for this particular ligand are not reported. For instance, the synthesis of related salicylaldoxime (B1680748) complexes often results in neutral complexes of the type [M(L)2], where L is the deprotonated salicylaldoxime ligand.

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., IR, UV-Vis, ESR)

Spectroscopic techniques are crucial for elucidating the coordination mode of the ligand and the geometry of the metal complexes.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the O-H (phenolic and oxime), C=N (oxime), and N-O stretching vibrations would be expected. Upon complexation, the disappearance of the phenolic O-H band and a shift in the C=N and N-O bands would confirm the coordination of the phenolic oxygen and the oxime nitrogen to the metal ion. New bands at lower frequencies corresponding to M-O and M-N vibrations would also be anticipated.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would provide information about the geometry around the central metal ion. For example, d-d transitions for Cu(II), Ni(II), and Co(II) complexes would be observed in the visible region, and their positions and intensities would be indicative of the coordination environment (e.g., square planar, tetrahedral, or octahedral). Charge transfer bands (ligand-to-metal or metal-to-ligand) might also be present.

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes like those of Cu(II), ESR spectroscopy would be a powerful tool to determine the nature of the metal-ligand bonding and the ground electronic state. The g-values and hyperfine coupling constants would provide insights into the covalency of the metal-ligand bonds and the geometry of the complex.

Specific spectroscopic data for complexes of this compound is not available to populate such a data table.

Theoretical Investigations of Metal Complex Formation and Stability

Electronic Structure and Bonding in Metal Complexes

Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental findings. Theoretical calculations could provide a deeper understanding of the electronic structure, bonding, and stability of the metal complexes. These studies could elucidate the nature of the frontier molecular orbitals (HOMO and LUMO) and how they are influenced by the substituents on the ligand and the nature of the metal ion. Analysis of the Mulliken charges and bond orders could quantify the extent of charge transfer and the strength of the metal-ligand bonds. Such theoretical studies are contingent on having the synthesized and characterized complexes as a basis, which is currently lacking for this compound.

Influence of Substituents on Coordination Geometry and Stability Constants

The electronic and steric properties of substituents on the salicylaldoxime ring play a crucial role in determining the coordination geometry and the stability of the resulting metal complexes.

Electronic Effects: The stability of metal complexes is significantly influenced by the electron-donating or electron-withdrawing nature of the substituents on the ligand.

Electron-withdrawing groups , such as the two bromo substituents on the target molecule, generally decrease the basicity of the phenolic oxygen and the oxime nitrogen. This reduced basicity can lead to a decrease in the stability of the metal complexes. researchgate.net However, these groups can also influence the redox properties of the metal center, which can be a factor in certain applications.

Electron-donating groups , like the ethoxy group, increase the electron density on the coordinating atoms, thereby enhancing the basicity of the ligand. researchgate.net This increased basicity typically leads to the formation of more stable metal complexes. researchgate.net

The interplay between the strong electron-withdrawing effects of the two bromine atoms and the electron-donating effect of the ethoxy group in this compound creates a unique electronic environment that will dictate the stability of its metal complexes.

Steric Effects: The size and position of substituents can impose steric hindrance, affecting the coordination geometry around the metal center. Large substituents near the coordination site can force a distortion from ideal geometries (e.g., from square planar to a more tetrahedral geometry) or influence the assembly of polynuclear structures. mdpi.com For instance, in hexanuclear manganese(III) complexes of R-salicylaldoximes, as the volume of the R group increases, the planarity of the trinuclear units can be lost. mdpi.com In the case of this compound, the bromine atoms at the 2 and 3 positions are adjacent to the primary coordination sites (the hydroxyl and oxime groups), which could introduce significant steric constraints and influence the resulting complex's geometry.

Stability Constants: The stability constant (log K) is a quantitative measure of the affinity between a metal ion and a ligand. chemguide.co.uk The electronic effects of substituents directly correlate with these constants. Studies on various substituted Schiff base ligands, which are structurally related to salicylaldoximes, have demonstrated these trends.

| Ligand | Substituent Effect | Metal Ion | log K₁ | log K₂ | Reference |

|---|---|---|---|---|---|

| N-(Salicylidene)-m-aminophenol | -OH (donating) | Cu(II) | 8.15 | 7.10 | core.ac.uk |

| N-(Salicylidene)-m-aminophenol | -OH (donating) | Zn(II) | 5.50 | 4.85 | core.ac.uk |

| N-(Salicylidene)-m-anisidine | -OCH₃ (donating) | Cu(II) | 7.75 | 6.65 | core.ac.uk |

| N-(Salicylidene)-m-anisidine | -OCH₃ (donating) | Zn(II) | 5.15 | 4.40 | core.ac.uk |

| N-(5-Bromosalicylidene)-5-methyl-4-phenyl-2-aminothiazole | -Br (withdrawing) | Cu(II) | 10.30 | 9.20 | thepharmajournal.com |

| N-(5-Bromosalicylidene)-5-methyl-4-phenyl-2-aminothiazole | -Br (withdrawing) | Co(II) | 9.80 | 8.80 | thepharmajournal.com |

Note: The data presented is for Schiff base derivatives of salicylaldehyde (B1680747) to illustrate substituent effects, as specific data for this compound is not available.

Applications in Catalysis

Metal complexes of salicylaldoxime and related Schiff base ligands are recognized for their catalytic activity in a range of organic transformations. The versatility in modifying the ligand's structure allows for the fine-tuning of the electronic and steric properties of the metal's coordination sphere, thereby influencing its catalytic performance.

Role of Metal Complexes as Catalysts in Organic Transformations

Complexes derived from ligands similar to this compound have shown promise in various catalytic applications. For example, chiral Cu(II) and Ni(II) salen complexes (a related class of Schiff base ligands) are effective catalysts in asymmetric Cα-alkylation reactions. nih.gov The electronic nature of substituents on the salicylaldehyde ring influences both the chemical yield and the enantiomeric excess of the products. nih.gov

| Catalyst Type | Reaction | Key Findings | Reference |

|---|---|---|---|

| Chiral Cu(II) and Ni(II) Salen Complexes | Asymmetric Cα-alkylation | Introduction of chloro substituents on the phenyl ring increased chemical yield and enantiomeric excess (up to 98%). | nih.gov |

| Copper Salicylaldoxime Complex | Inhibition of Topoisomerase II | The complex demonstrates anti-cancer potential by inhibiting a key enzyme in cell proliferation. | tjpsj.orgresearchgate.net |

The presence of bromo and ethoxy groups on the ligand framework of this compound could offer a unique electronic profile for its metal complexes, potentially leading to novel catalytic activities.

Mechanistic Aspects of Catalytic Activity

The mechanism of catalysis by these complexes is highly dependent on the specific reaction and the metal center. In many oxidation reactions, the mechanism involves the formation of a metal-substrate complex, followed by electron transfer steps. The ligand's substituents can influence the redox potential of the metal center, making it a more effective oxidant or reductant.

In asymmetric catalysis, such as the alkylation reactions mentioned, the chiral ligand creates a specific three-dimensional environment around the metal ion. The substrate coordinates to the metal in a preferred orientation, leading to the stereoselective formation of one enantiomer over the other. The rigidity and steric bulk of the ligand, influenced by its substituents, are critical for achieving high enantioselectivity.

Applications in Material Science

The ability of salicylaldoxime-type ligands to form robust, often polynuclear, complexes with metal ions makes them excellent candidates for the construction of advanced materials with interesting structural and physical properties.

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The directionality and bridging capabilities of ligands like this compound are key to forming extended 1D, 2D, or 3D networks. nih.gov The phenolate (B1203915) and oximato groups can act as bridging units between multiple metal centers, facilitating the formation of polynuclear clusters that can then be linked into larger frameworks. nih.gov

For example, nickel salicylaldoxime-based coordination polymers have been investigated as cathode materials for lithium-ion batteries. mdpi.com These materials exhibit high pseudocapacitance arising from the redox activity of both the nickel centers and the organic ligand. mdpi.com The planar structure of the repeating units, enforced by the ligand's geometry, is beneficial for charge transport. mdpi.com The use of oxime-based ligands in conjunction with other bridging ligands, like carboxylates, has also been shown to produce coordination polymers and MOFs with novel topologies and properties, such as selective ion adsorption. bohrium.com

Exploration of Magnetic Properties

The field of molecular magnetism has seen significant interest in polynuclear complexes of salicylaldoxime derivatives, particularly with manganese(III) and iron(III). nih.govias.ac.in These complexes can exhibit fascinating magnetic phenomena, including single-molecule magnet (SMM) behavior. nih.govresearchgate.netwikipedia.org An SMM is a molecule that can function as a tiny magnet below a certain "blocking temperature." wikipedia.org

This behavior arises from a combination of a high-spin ground state (S) and significant magnetic anisotropy (D), both of which are influenced by the structure of the complex. wikipedia.org Salicylaldoxime-type ligands are adept at forming polynuclear clusters, such as the {Mn₆O₂} core, where the magnetic interactions between the metal ions are mediated by the bridging oxime and phenolate groups. mdpi.comnih.govresearchgate.net

A critical factor determining the nature of the magnetic exchange (ferromagnetic or antiferromagnetic) is the Mn-N-O-Mn torsion angle. mdpi.comnih.govresearchgate.net This angle is, in turn, highly sensitive to the steric and electronic effects of the substituents on the salicylaldoxime ring. mdpi.com By carefully choosing substituents, it is possible to tune these torsion angles and, consequently, the magnetic properties of the resulting SMM. For instance, the record energy barrier for a Mn₆ cluster was achieved with an ethyl-substituted salicylaldoxime ligand. manchester.ac.uk

| Complex Formula | Structural Core | Magnetic Behavior | Key Parameters | Reference |

|---|---|---|---|---|

| [Mn₆O₂(salox)₆(R-COO)₂(EtOH)₄] | {Mn₆O₂} | Single-Molecule Magnet (SMM) | Ground Spin State S = 4 | mdpi.com |

| [Mn₆O₂(Et-sao)₆{O₂CPh(Me)₂}₂(EtOH)₆] | {Mn₆O₂} | Single-Molecule Magnet (SMM) | Ueff = 60 cm⁻¹ (Record for Mn clusters) | manchester.ac.uk |

| [Fe₃(μ₃-O)(μ₂-OAc)₆(py)₃]ClO₄ | {Fe₃O} | Antiferromagnetic coupling, Spin frustration | J = -34.3 cm⁻¹ | ias.ac.in |

| LFe(salox)₃Fe | {Fe₂} | Antiferromagnetic coupling | J = -11.9 cm⁻¹ | ias.ac.in |

The unique substitution pattern of this compound suggests that its polynuclear metal complexes could exhibit novel magnetic properties, driven by the electronic influence of the bromo and ethoxy groups and the steric constraints imposed by their positions on the ring.

Advanced Research Applications and Future Directions

Development as a Molecular Probe in Analytical Chemistry

The inherent functionalities of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (B1663257) oxime make it a promising platform for the development of molecular probes. The hydroxyl and oxime groups can act as binding sites for analytes, while the substituted aromatic ring can be tailored to modulate its spectroscopic properties.

In the field of gas chromatography-mass spectrometry (GC-MS), derivatization is a crucial step for the analysis of non-volatile or thermally labile compounds containing polar functional groups. The hydroxyl and oxime moieties of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde oxime can be readily derivatized to increase volatility and improve chromatographic separation and detection.

Common derivatization techniques applicable to this compound include silylation, acylation, and alkylation. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can convert the polar -OH and -NOH groups into their more volatile trimethylsilyl (B98337) ethers. This process reduces intermolecular hydrogen bonding, leading to sharper chromatographic peaks and improved sensitivity. The choice of derivatization reagent and reaction conditions can be optimized to achieve complete and stable derivatization for quantitative analysis. researchgate.net

Table 1: Potential Derivatization Reactions for GC-MS Analysis

| Derivatization Method | Reagent Example | Target Functional Groups | Expected Derivative | Benefit for GC-MS |

| Silylation | BSTFA | Hydroxyl, Oxime | Trimethylsilyl ether | Increased volatility, thermal stability |

| Acylation | Acetic Anhydride | Hydroxyl, Oxime | Acetyl ester | Improved peak shape, altered fragmentation |

| Alkylation | Alkyl Halide | Hydroxyl, Oxime | Alkyl ether/ester | Enhanced stability, tailored retention time |

Detailed research in this area would involve optimizing reaction conditions such as temperature, time, and reagent concentration to ensure complete derivatization and prevent the formation of byproducts. The resulting derivatives would then be characterized by GC-MS to determine their retention times and mass fragmentation patterns, establishing a robust analytical method for the detection and quantification of this compound in various matrices.

Substituted salicylaldehyde (B1680747) derivatives and their corresponding oximes are well-known for their application as chemo- and fluorescence sensors for the detection of various metal ions and anions. nih.govnih.gov The this compound scaffold is a promising candidate for the development of new sensing systems due to the presence of a chelating moiety (hydroxyl and oxime groups) and the potential for tunable photophysical properties.

The binding of a target analyte to the hydroxyl and oxime groups can induce changes in the electronic properties of the molecule, leading to a detectable colorimetric or fluorescent response. The bromine and ethoxy substituents on the aromatic ring can influence the selectivity and sensitivity of the sensor by modulating the acidity of the hydroxyl group and the electron density of the aromatic system.

Future research could focus on:

Screening for Selectivity: Investigating the binding affinity of this compound towards a range of cations and anions.

Mechanism of Sensing: Elucidating the sensing mechanism, which could involve processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT). mdpi.com

Performance Optimization: Modifying the core structure to enhance key sensing parameters like detection limit, response time, and quantum yield.

Table 2: Potential Sensing Applications and Mechanisms

| Target Analyte | Potential Sensing Mechanism | Expected Spectroscopic Change |

| Metal Cations (e.g., Fe³⁺, Al³⁺) | Chelation-Enhanced Fluorescence (CHEF) | "Turn-on" fluorescence |

| Anions (e.g., F⁻, CN⁻) | Interruption of Intramolecular H-bonding | Ratiometric or "turn-off" fluorescence |

| pH Changes | Modulation of ICT | Colorimetric and/or fluorometric shift |

Scaffold for the Synthesis of Novel Organic Materials

The reactivity of the functional groups in this compound makes it a valuable building block for the synthesis of more complex organic materials with tailored properties.

The substituted aromatic ring in this compound can serve as a chromophore, and its properties can be further tuned through chemical modification. The presence of bromine atoms offers sites for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the extension of the conjugated system and the creation of novel dyes and pigments.

Furthermore, the conversion of the oxime group to other functionalities, such as nitriles or amides, can lead to the synthesis of compounds with interesting photoactive properties. For instance, the dehydration of the oxime would yield the corresponding nitrile, a common precursor in the synthesis of various heterocyclic and photoactive compounds.

The bifunctional nature of this compound (possessing both hydroxyl and aldehyde/oxime functionalities) makes it a potential monomer for the synthesis of novel polymers. For example, the phenolic hydroxyl group can participate in condensation polymerization reactions to form polyesters or polyethers.

Additionally, the aldehyde group (or the oxime, which can be hydrolyzed back to the aldehyde) can be utilized in the formation of phenolic resins or other polymers through reactions with comonomers like phenols or amines. The ethoxy and bromo substituents would be expected to impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy (due to bromine), and altered solubility. nih.govnih.gov Research in this area could explore the polymerization of this compound with various co-monomers to create materials with unique thermal, mechanical, and optical properties.

Exploration of Supramolecular Assembly

The various functional groups on the this compound molecule provide multiple opportunities for non-covalent interactions, making it an interesting candidate for studies in supramolecular chemistry. The hydroxyl and oxime groups are excellent hydrogen bond donors and acceptors, while the bromine atoms can participate in halogen bonding. The aromatic ring can engage in π-π stacking interactions.

These diverse non-covalent interactions can be exploited to direct the self-assembly of the molecule into well-defined one-, two-, or three-dimensional supramolecular architectures. acs.org The formation of such structures is of fundamental interest and could lead to the development of novel crystalline materials with interesting properties, such as porosity or non-linear optical activity.

Table 3: Potential Supramolecular Interactions of this compound

| Functional Group | Potential Non-Covalent Interaction | Role in Supramolecular Assembly |

| Hydroxyl (-OH) | Hydrogen Bonding (Donor/Acceptor) | Formation of chains, layers, or networks |

| Oxime (=NOH) | Hydrogen Bonding (Donor/Acceptor) | Dimerization, catemer formation |

| Bromine (-Br) | Halogen Bonding | Directional interaction with Lewis bases |

| Aromatic Ring | π-π Stacking | Stabilization of layered structures |

| Ethoxy (-OCH₂CH₃) | van der Waals forces | Packing and steric influence |

Future studies could involve the co-crystallization of this compound with other molecules (co-formers) that have complementary functional groups to create complex and functional supramolecular assemblies. The understanding of these interactions at the molecular level is crucial for the rational design of new materials with desired solid-state properties.

Self-Assembly through Non-Covalent Interactions

Table 1: Potential Non-Covalent Interactions in this compound Assemblies

| Interaction Type | Donor/Acceptor Groups | Potential Role in Self-Assembly |

| Hydrogen Bonding | -OH, -NOH | Directional control, formation of chains and sheets |

| Halogen Bonding | -Br | Directionality, stabilization of crystal packing |

| π-π Stacking | Aromatic Ring | Stabilization of layered structures |

| Dipole-Dipole | C=O, C-Br, C-O | Influence on molecular orientation |

Design of Ordered Molecular Architectures

By systematically modifying the substitution pattern on the benzaldehyde (B42025) oxime scaffold, it is possible to fine-tune the non-covalent interactions and thus control the resulting molecular architecture. For instance, altering the position or nature of the halogen substituents can modulate the strength and directionality of halogen bonds. The ethoxy group can influence the solubility and packing of the molecules. This tailored design approach can lead to the creation of materials with specific properties, such as liquid crystals, porous organic frameworks, or functional thin films. The reactivity of oximes also allows for their incorporation into larger, more complex structures. nsf.gov

Mechanistic Studies in Biological Systems

The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing bromine atoms, and the potential for the oxime group to interact with biological nucleophiles make this compound a candidate for probing molecular mechanisms in biological systems. It is important to note that these are areas of potential investigation, and specific interactions would need to be experimentally validated.

Investigating Molecular Interactions with Cellular Components

The planar, substituted aromatic ring structure suggests the potential for intercalation with DNA, while the various functional groups could engage in specific interactions with the active sites of enzymes. For example, substituted benzaldehydes have been designed to interact with hemoglobin. nih.govnih.gov The hydroxyl and oxime moieties could form hydrogen bonds with amino acid residues, and the bromine atoms could participate in halogen bonding with protein backbones or side chains. Such interactions could potentially modulate the activity of target proteins, making this compound a tool for studying enzyme function and inhibition.

Structure-Activity Relationship (SAR) Studies for Rational Design of Chemical Probes